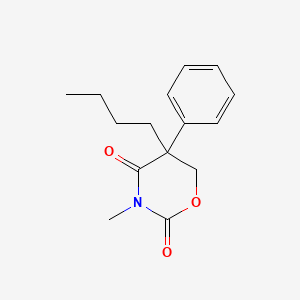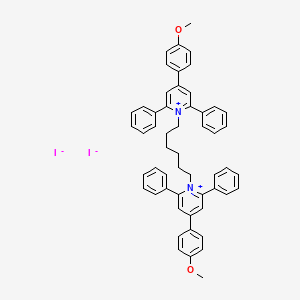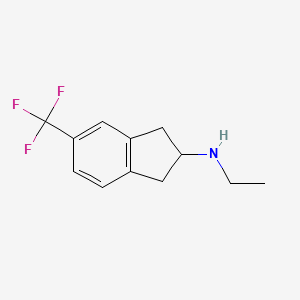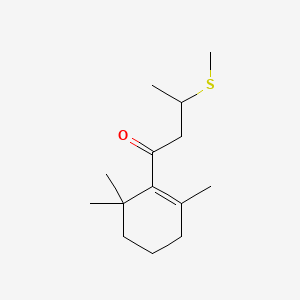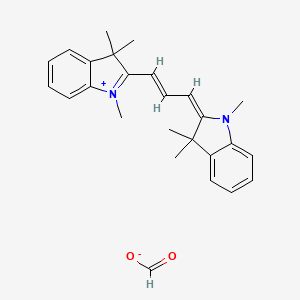
2-(3-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of indolium and is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate typically involves the following steps :
Condensation Reaction: The initial step involves the condensation of 1,3,3-trimethylindolin-2-ylidene with prop-1-enyl in the presence of formic acid and acetic anhydride. Magnesium oxide is used as a catalyst to facilitate the reaction.
Purification: The resulting product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces reduced derivatives.
Applications De Recherche Scientifique
2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate has a wide range of applications in scientific research :
Chemistry: Used as a dye and in the synthesis of other complex organic compounds.
Biology: Employed in staining and labeling biological samples.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of color filters and other optical materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways . It acts as a photochromic dye, changing color upon exposure to ultraviolet light. This property is utilized in various applications, including optical data storage and smart windows.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole)
- 1,3-bis(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-propanone
Uniqueness
What sets 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate apart is its high quantum yield and stability under various conditions. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
83950-17-8 |
|---|---|
Formule moléculaire |
C25H29N2.CHO2 C26H30N2O2 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;formate |
InChI |
InChI=1S/C25H29N2.CH2O2/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;2-1-3/h7-17H,1-6H3;1H,(H,2,3)/q+1;/p-1 |
Clé InChI |
WMTBGJJRSWDWGU-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.C(=O)[O-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



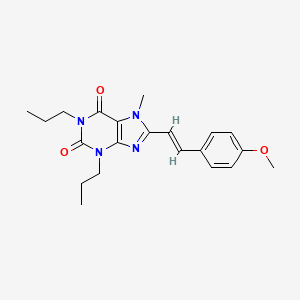



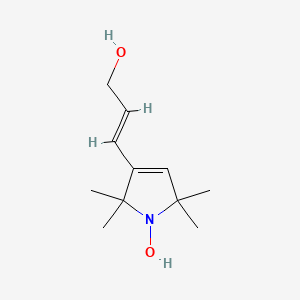
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)

